Malathion diacid

Overview

Description

Malathion diacid, also known as malathion dicarboxylic acid, is a metabolite of malathion, an organophosphate insecticide. Malathion is widely used in agriculture, public health, and residential pest control. The diacid form is produced through the hydrolysis of malathion and is a key intermediate in its biodegradation pathway .

Mechanism of Action

Target of Action

Malathion dicarboxylic acid, a metabolite of malathion, primarily targets acetylcholinesterase , an enzyme crucial for nerve function in many organisms . Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting this enzyme, malathion dicarboxylic acid disrupts normal nerve function .

Mode of Action

Malathion dicarboxylic acid acts as an irreversible inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of the nerves, muscles, and glands .

Biochemical Pathways

The primary biochemical pathway affected by malathion dicarboxylic acid is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an overstimulation of the cholinergic pathway, resulting in symptoms such as muscle contractions, excessive salivation, and even respiratory failure in severe cases . The degradation of malathion dicarboxylic acid involves the formation of mono- and diacid metabolites through carboxylesterase activity .

Result of Action

The result of malathion dicarboxylic acid’s action is the disruption of normal nerve function, leading to a range of symptoms depending on the level of exposure . Symptoms can include nausea, dizziness, confusion, and in severe cases, respiratory failure . It is also toxic to aquatic organisms, but has a relatively low toxicity for birds and mammals .

Action Environment

The action of malathion dicarboxylic acid can be influenced by various environmental factors. For instance, it has been found that malathion is photodegraded when exposed to irradiation . Additionally, certain bacteria in the environment, such as Pseudidiomarina homiensis strain FG2 and Pseudidiomarina sp. strain CB1, have been found to degrade malathion, potentially influencing its environmental persistence and action .

Biochemical Analysis

Biochemical Properties

Malathion dicarboxylic acid is formed through the action of carboxylesterases, enzymes that catalyze the hydrolysis of ester bonds . This interaction is crucial for the biodegradation of malathion .

Cellular Effects

Its parent compound, malathion, is known to affect various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The formation of Malathion dicarboxylic acid from malathion involves the action of carboxylesterases, which cleave the ester bonds in malathion . This process is part of the predominant biodegradation pathway for malathion .

Temporal Effects in Laboratory Settings

It is known that malathion can be completely degraded by certain bacterial strains .

Dosage Effects in Animal Models

Malathion, its parent compound, is known to cause a variety of symptoms at high doses, including nausea, dizziness, and confusion .

Metabolic Pathways

Malathion dicarboxylic acid is part of the metabolic pathway for the biodegradation of malathion. This pathway involves the action of carboxylesterases, leading to the formation of mono- and diacid metabolites .

Transport and Distribution

Its parent compound, malathion, is known to be transported and distributed within organisms .

Subcellular Localization

Its parent compound, malathion, is known to interact with various subcellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

Malathion diacid is typically synthesized through the hydrolysis of malathion. The reaction involves the cleavage of ester bonds in malathion, resulting in the formation of malathion monocarboxylic acid and subsequently this compound. This process can be catalyzed by carboxylesterases, which are enzymes that facilitate the hydrolysis of ester bonds .

Industrial Production Methods

Industrial production of this compound involves the controlled hydrolysis of malathion under specific conditions. The reaction is typically carried out in an aqueous medium with a suitable catalyst, such as a strong acid or base, to accelerate the hydrolysis process. The reaction conditions, including temperature and pH, are optimized to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Malathion diacid undergoes several types of chemical reactions, including:

Hydrolysis: The primary reaction leading to its formation from malathion.

Oxidation: this compound can be further oxidized to produce various degradation products.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water, carboxylesterases, strong acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Malathion monocarboxylic acid, this compound.

Oxidation: Various oxidized derivatives of this compound.

Reduction: Reduced forms of this compound, although these are less commonly studied.

Scientific Research Applications

Malathion diacid has several scientific research applications:

Biodegradation Studies: It is used as a model compound to study the biodegradation pathways of organophosphate insecticides.

Environmental Monitoring: this compound is monitored as a biomarker for environmental contamination by malathion.

Toxicology: Research on the toxicological effects of this compound helps in understanding the overall toxicity of malathion and its metabolites.

Bioremediation: Studies on the microbial degradation of this compound contribute to the development of bioremediation strategies for contaminated environments.

Comparison with Similar Compounds

Similar Compounds

Malathion Monocarboxylic Acid: Another metabolite of malathion, formed during the initial stages of hydrolysis.

Malaoxon: An oxidized derivative of malathion, more toxic than malathion itself.

Parathion Diacid: A similar organophosphate compound that undergoes hydrolysis to form diacid derivatives.

Uniqueness

Malathion diacid is unique due to its specific formation pathway and its role as a key intermediate in the biodegradation of malathion. Unlike malaoxon, which is more toxic, this compound is less toxic but still significant in environmental monitoring and biodegradation studies .

Properties

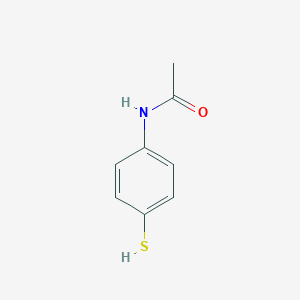

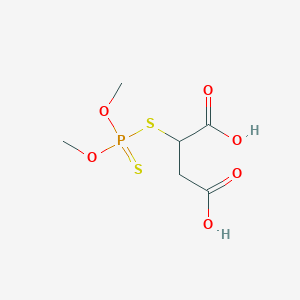

IUPAC Name |

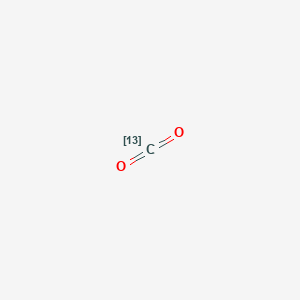

2-dimethoxyphosphinothioylsulfanylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O6PS2/c1-11-13(14,12-2)15-4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUNKPWHNGMQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052739 | |

| Record name | Malathion dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-28-9 | |

| Record name | Butanedioic acid, [(dimethoxyphosphinothioyl)thio]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malathion dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALATHION DIACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M523N0T44K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of malathion diacid on basophilic cells?

A1: this compound, a metabolite of the organophosphate pesticide malathion, has been shown to induce histamine release from various basophilic cells, including rat peritoneal mast cells (RPMC), human peripheral blood basophils (HPBB), and cutaneous mast cells [, ]. This histamine release, a marker of degranulation, suggests that this compound can trigger an inflammatory response. Interestingly, the release kinetics of histamine and another mast cell mediator, beta-hexosaminidase, differ in response to this compound, indicating potentially distinct release mechanisms [].

Q2: How does the presence of other pesticides like carbaryl affect malathion's pharmacokinetics in rats?

A2: Studies in rats show that the co-administration of carbaryl with malathion alters the pharmacokinetic parameters of both pesticides []. For instance, carbaryl's presence slows down the absorption and elimination of malathion while increasing its distribution phase duration and overall exposure. This altered pharmacokinetic profile can potentially impact the toxicity associated with combined pesticide exposure.

Q3: Can you elaborate on the analytical methods used for the detection and quantification of this compound?

A3: Various analytical techniques have been employed for the detection and quantification of this compound. Electrochemical immunosensors utilizing this compound-specific antibodies immobilized on nanocomposites have shown promising results, achieving femtomolar detection limits []. These immunosensors offer advantages in terms of sensitivity and specificity compared to traditional methods like HPLC.

Q4: What is known about the environmental fate and degradation of malathion and its metabolites like this compound?

A4: Research indicates that light exposure can significantly impact the degradation of malathion []. Different wavelengths of light, particularly infrared and ultraviolet, exhibit varying degrees of photodegradative activity, leading to the formation of several breakdown products, including this compound. Understanding the degradation pathways and kinetics of malathion and its metabolites is crucial for assessing their environmental persistence and potential risks.

Q5: Are there any known associations between exposure to this compound and human health outcomes?

A5: A study investigating the link between pesticide exposure and sexual maturation in adolescent males found that intermediate levels of this compound in urine were associated with lower odds of reaching advanced stages of adrenal development []. This finding suggests a potential endocrine-disrupting effect of this compound, warranting further investigation.

Q6: Has resistance to malathion or its metabolites been observed in insects, and if so, what are the underlying mechanisms?

A6: Yes, a study on bed bugs revealed that a strain resistant to malathion displayed a higher capacity for malathion degradation, with this compound identified as a major metabolite []. This enhanced metabolic detoxification suggests that increased enzymatic breakdown of malathion into metabolites like this compound can contribute to insecticide resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.